N-[(4-chlorophenyl)methyl]-2-({3-[(4-fluorophenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide
Description
N-[(4-Chlorophenyl)methyl]-2-({3-[(4-fluorophenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide is a thieno-pyrimidinone derivative featuring a sulfanylacetamide backbone. Its structure includes a bicyclic thieno[3,2-d]pyrimidin-4-one core substituted at position 3 with a (4-fluorophenyl)methyl group and at position 2 with a sulfanyl-linked acetamide moiety. The acetamide nitrogen is further substituted with a (4-chlorophenyl)methyl group, introducing halogenated aromatic pharmacophores. This compound’s design aligns with medicinal chemistry strategies targeting kinase inhibition or protease modulation, as halogenated aryl groups and sulfanyl linkages are common in bioactive molecules .
Properties
IUPAC Name |
N-[(4-chlorophenyl)methyl]-2-[3-[(4-fluorophenyl)methyl]-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17ClFN3O2S2/c23-16-5-1-14(2-6-16)11-25-19(28)13-31-22-26-18-9-10-30-20(18)21(29)27(22)12-15-3-7-17(24)8-4-15/h1-10H,11-13H2,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCAMEWINYPMZOT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNC(=O)CSC2=NC3=C(C(=O)N2CC4=CC=C(C=C4)F)SC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17ClFN3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound N-[(4-chlorophenyl)methyl]-2-({3-[(4-fluorophenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide is a thienopyrimidine derivative that has garnered attention for its potential biological activities. This article delves into its synthesis, biological activity, and relevant case studies, providing a comprehensive overview of the current research findings.
Chemical Structure
The molecular formula of this compound is . The structure features a thieno[3,2-d]pyrimidine core, which is known for its diverse pharmacological properties.
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of Thienopyrimidine Core : This involves cyclization of appropriate precursors under controlled conditions.
- Introduction of Thioacetamide Group : Achieved through nucleophilic substitution reactions.
- Alkylation : The chlorobenzyl and fluorobenzyl groups are introduced using suitable alkyl halides.
These synthetic routes enable the efficient production of the target compound with necessary functional groups for biological activity .
Antimicrobial Activity
Research indicates that thienopyrimidine derivatives exhibit significant antimicrobial properties. For instance, a study evaluating various thienopyrimidine compounds found that those with substituted amido or imino side chains demonstrated strong antibacterial and antimycobacterial activity against strains such as Escherichia coli, Staphylococcus aureus, and Mycobacterium tuberculosis . The minimum inhibitory concentration (MIC) values were determined, showcasing the efficacy of these compounds.
The precise mechanism by which this compound exerts its biological effects remains to be fully elucidated. However, it is believed to interact with specific molecular targets such as enzymes or receptors, leading to modulation of various biological pathways .
Case Study 1: Antibacterial Efficacy
In vitro testing of related thienopyrimidine compounds highlighted their effectiveness against multiple bacterial strains. Compounds with similar structural features to this compound demonstrated MIC values in the range of 0.5 to 16 µg/mL against Gram-positive and Gram-negative bacteria .
Case Study 2: Enzyme Inhibition
Another study focused on enzyme inhibition showed that thienopyrimidine derivatives could effectively inhibit acetylcholinesterase (AChE) and urease enzymes. The binding interactions with bovine serum albumin (BSA) further confirmed their pharmacological potential .
Summary Table of Biological Activities
Comparison with Similar Compounds
2-[[3-(4-Chlorophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide
- Key Differences: Replaces the (4-fluorophenyl)methyl group with a 4-chlorophenyl substituent on the pyrimidinone core and introduces a trifluoromethylphenyl acetamide.
- However, steric bulk may reduce target binding affinity .
2-{[3-(4-Chlorophenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2-isopropylphenyl)acetamide
- Key Differences: Features a cyclopentane-fused thieno-pyrimidinone and an isopropylphenyl acetamide.
- The isopropyl group may improve lipophilicity (logP) compared to the target compound’s chlorophenylmethyl group .
Analogues with Pyrimidine/Acetamide Linkages
N-(3-Chloro-4-fluorophenyl)-3-(2,4-difluorobenzyl)-4-oxo-5-phenyltetrahydropyrimidine-1(2H)-carboxamide (50)
- Key Differences: Replaces the thieno-pyrimidinone core with a tetrahydropyrimidine carboxamide scaffold.
N-(4-Chlorophenyl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide
- Key Differences: Utilizes a diaminopyrimidine sulfanyl-acetamide structure instead of a thieno-pyrimidinone.
- Implications: The diaminopyrimidine moiety introduces hydrogen-bonding capabilities, which may enhance interactions with nucleotide-binding domains (e.g., in kinases). However, the lack of a fused thiophene ring reduces structural complexity .
Physicochemical and Pharmacokinetic Comparisons
- Key Observations :
- The trifluoromethyl analogue’s higher logP suggests increased membrane permeability but may raise toxicity risks.
- The target compound’s balanced halogenation (Cl and F) optimizes both lipophilicity and electronic effects for target engagement.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
